REACTION_CXSMILES
|
[CH:1]1([CH2:4][OH:5])[CH2:3][CH2:2]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O[N:26]1[C:30](=[O:31])[C:29]2=[CH:32][CH:33]=[CH:34][CH:35]=[C:28]2[C:27]1=[O:36].CCOC(/N=N/C(OCC)=O)=O>C1COCC1>[CH:1]1([CH2:4][O:5][N:26]2[C:27](=[O:36])[C:28]3=[CH:35][CH:34]=[CH:33][CH:32]=[C:29]3[C:30]2=[O:31])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
562 μL
|
Type
|
reactant
|
Smiles
|
C1(CC1)CO
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
diethylazodicarboxylate
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
to stir for 15 h after which the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed under vacuum to dryness
|
Type
|
ADDITION
|
Details
|
Et2O (15 mL) was added
|
Type
|
CUSTOM
|
Details
|
to triturate the triphenylphosphine oxide and diethylhydrazinedicarboxylate, which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with a little Et2O
|
Type
|
CONCENTRATION
|
Details
|
The ethereal solution was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
FILTRATION
|
Details
|
was filtered through a pad of silica (eluting with EtOAc/PE, 3:7)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
afforded a pale yellow solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from CH2Cl2/PE
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CON1C(C=2C(C1=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |